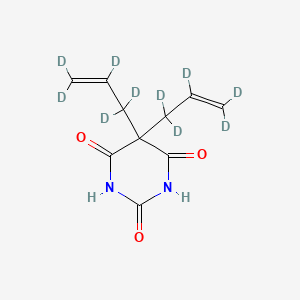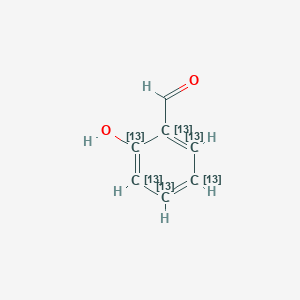
2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and lipophilicity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of 2-fluoropyridine with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to the formation of different functionalized pyridine compounds .
Applications De Recherche Scientifique
2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential bioactivity and stability.
Agrochemicals: The compound is explored for its use in pesticides and herbicides, leveraging its fluorinated structure for enhanced efficacy.
Material Science: It is investigated for its potential in creating advanced materials with unique properties.
Biological Studies: The compound is used in various biological assays to study its effects on different biological pathways
Mécanisme D'action
The mechanism of action of 2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. In agrochemicals, the compound may disrupt essential biological processes in pests, leading to their elimination .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-fluoro-4-(trifluoromethyl)pyridine
- N-(2,2,2-trifluoroethyl)pyridin-4-amine
- Fluoropyridines with different substituents
Uniqueness
2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine is unique due to its specific combination of fluorine atoms and the pyridine ring. This structure imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various applications. Compared to other fluoropyridines, this compound may offer enhanced bioactivity and selectivity in medicinal and agrochemical applications .
Propriétés
Formule moléculaire |
C7H6F4N2 |
|---|---|
Poids moléculaire |
194.13 g/mol |
Nom IUPAC |
2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine |
InChI |
InChI=1S/C7H6F4N2/c8-6-3-5(1-2-12-6)13-4-7(9,10)11/h1-3H,4H2,(H,12,13) |
Clé InChI |
PGRVYXREFXOPHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1NCC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B13434213.png)
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde](/img/structure/B13434217.png)
![1-([2,4'-Bibenzo[b]thiophen]-4-yl)piperazine](/img/structure/B13434227.png)


![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13434238.png)
![N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13434242.png)
![3'-Hydroxy[1,2'-binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13434245.png)


![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13434262.png)



